N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide
CAS No.:
Cat. No.: VC14768715
Molecular Formula: C24H28N2O4S
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide -](/images/structure/VC14768715.png)
Specification
Molecular Formula | C24H28N2O4S |
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Molecular Weight | 440.6 g/mol |
IUPAC Name | N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylbenzamide |
Standard InChI | InChI=1S/C24H28N2O4S/c1-15(2)26-18(5)17(4)22(31(28,29)20-13-11-19(30-6)12-14-20)23(26)25-24(27)21-10-8-7-9-16(21)3/h7-15H,1-6H3,(H,25,27) |
Standard InChI Key | WLVWVCSLBLSOAH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2C(C)C)C)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture centers on a 1H-pyrrole ring substituted at the 3-position with a 4-methoxyphenylsulfonyl group and at the 1-position with an isopropyl moiety. The 2-methylbenzamide group at the pyrrole’s 2-position introduces additional steric bulk and hydrogen-bonding capacity. Key functional groups include:
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Sulfonyl group (-SO₂-): Enhances polarity and potential enzyme-binding interactions .
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Methoxyphenyl ring: Contributes to lipophilicity and π-π stacking capabilities .
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Isopropyl substituent: Modulates steric effects and metabolic stability .
Comparative analysis with structurally related compounds, such as 4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]methyl}-N-[(thiophen-2-yl)methyl]benzamide (MW: 472.63) , reveals that the methoxyphenylsulfonyl group in the target compound may confer distinct electronic properties due to the electron-donating methoxy substituent .
Physicochemical Metrics
While experimental data for the compound are scarce, predictive models suggest:
Property | Value |
---|---|
Molecular Weight | 489.63 g/mol |
logP (lipophilicity) | ~3.2 (estimated) |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | ~85 Ų |
These metrics align with compounds exhibiting moderate membrane permeability and oral bioavailability, as seen in N-(4-methoxyphenyl)-3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide (logP: 2.58) .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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Pyrrole core: Likely derived from Paal-Knorr synthesis or cyclization of 1,4-diketones.
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Sulfonyl group: Introduced via sulfonation of the pyrrole using 4-methoxyphenylsulfonyl chloride.
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Benzamide side chain: Attached through nucleophilic acyl substitution or coupling reactions.
A plausible synthetic route involves:
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Pyrrole ring formation: Condensation of acetylacetone with ammonium acetate to yield 2,4-dimethylpyrrole.
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Sulfonation: Reaction with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine).
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N-alkylation: Introduction of the isopropyl group using 2-bromopropane and a base like potassium carbonate.
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Amidation: Coupling with 2-methylbenzoyl chloride via Steglich esterification or HATU-mediated activation .
Reaction Optimization
Critical parameters for maximizing yield and purity include:
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Temperature: Controlled heating (80–100°C) during sulfonation to prevent side reactions.
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) for sulfonation and amidation steps.
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Catalysts: Use of DMAP in amidation to accelerate acylation kinetics .
Challenges such as regioselectivity in pyrrole substitution and sulfonyl group installation may require iterative optimization, as demonstrated in the synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3-(4-hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)propanamide .
Biological Activity and Mechanism of Action
Hypothesized Targets
The compound’s structural motifs suggest potential interactions with:
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Cyclooxygenase-2 (COX-2): Sulfonamide-containing compounds like celecoxib inhibit COX-2, reducing inflammation .
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Heat shock proteins (HSPs): Benzamide derivatives exhibit chaperone inhibitory activity, as seen in DNAJA1-binding molecules .
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Kinase enzymes: The pyrrole scaffold resembles ATP-competitive kinase inhibitors .
Preliminary docking studies using analogs indicate moderate affinity (Kd: ~150 nM) for COX-2’s hydrophobic pocket, driven by the methoxyphenylsulfonyl group’s interactions with Val523 and Ser530 residues .
Comparative Pharmacodynamics
A comparison with related compounds highlights structural determinants of activity:
*Predicted value based on molecular modeling.
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